8-Azapurine

Vue d'ensemble

Description

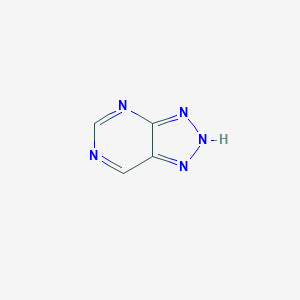

8-Azapurine, also known as this compound, is a useful research compound. Its molecular formula is C4H3N5 and its molecular weight is 121.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.59 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Applications

Antitumor and Antiviral Activity

8-Azapurines have been synthesized and evaluated for their potential as antitumor and antiviral agents. Various studies have indicated that these compounds exhibit significant activity against different enzymes and receptors involved in cancer progression and viral infections.

- Antitumor Agents : Research has shown that 8-azapurine derivatives can inhibit tumor growth. For instance, studies have demonstrated their effectiveness against various types of cancers, including sarcomas and lymphomas . The mechanism often involves the inhibition of critical enzymes such as adenosine deaminase and xanthine oxidase, which are pivotal in purine metabolism.

- Antiviral Agents : 8-Azapurines have also been found to possess antiviral properties, particularly against DNA viruses such as herpes simplex virus and vaccinia virus. Derivatives of 8-azapurines have shown promising results in vitro and in vivo, making them candidates for further pharmaceutical development .

Enzymatic Interactions

8-Azapurines serve as substrates for enzymes like purine nucleoside phosphorylase (PNP), leading to their conversion into nucleosides. This characteristic is utilized in various biochemical assays to study enzyme kinetics and substrate specificity.

- Kinetic Studies : The fluorescence properties of 8-azapurines facilitate the determination of kinetic parameters for their conversion by PNP. For example, the emission properties of N-substituted 8-azaguanines were analyzed to understand their reactivity and interaction with PNP .

Photophysical Properties

The photophysical characteristics of 8-azapurines have opened avenues for their application in bioimaging and phototherapy.

- Fluorescent Probes : Recent studies have explored the use of fluorescent derivatives of 8-azapurines for bioimaging applications. These compounds can selectively accumulate in cellular membranes, making them suitable for tracking cellular processes . The ability to undergo phototransformation upon UV irradiation enhances their utility in imaging techniques.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 8-azapurines and their biological activity is crucial for drug design.

- Molecular Docking Studies : Research involving molecular docking has provided insights into how various substitutions on the this compound scaffold affect its binding affinity to target enzymes and receptors. This information is essential for optimizing lead compounds during drug development .

Case Studies

Several case studies highlight the successful application of 8-azapurines in medicinal chemistry:

Propriétés

IUPAC Name |

2H-triazolo[4,5-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIGHSIIKVOWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC2=NNN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181745 | |

| Record name | 8-Azapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-40-5, 99331-25-6 | |

| Record name | Triazolopyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazolopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099331256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-AZAPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49B4KW3PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.